N-(5-methyl-1,2-oxazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine-4-carboxamide
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Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include 5-methyl-1,2-oxazole, 4-phenyloxane-4-carbonyl chloride, and piperidine-4-carboxylic acid. The reactions could involve:
- Formation of the oxazole ring through cyclization reactions.
- Coupling reactions to attach the oxazole ring to the piperidine moiety.
- Acylation reactions to introduce the carbonyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for higher yields and purity. This could include:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale production.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups.
Reduction: Reduction reactions could be used to modify the carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong acids or bases, and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine-4-carboxamide could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve:
Binding to receptors: Interaction with specific receptors in the body to elicit a biological response.
Enzyme inhibition: Inhibition of enzymes involved in critical biochemical pathways.
Signal transduction: Modulation of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,2-oxazol-3-yl)-1-(4-phenylthiazole-4-carbonyl)piperidine-4-carboxamide
- N-(5-methyl-1,2-oxazol-3-yl)-1-(4-phenylfuran-4-carbonyl)piperidine-4-carboxamide
Uniqueness
N-(5-methyl-1,2-oxazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine-4-carboxamide might be unique due to its specific structural features, such as the presence of the oxazole ring and the piperidine carboxamide moiety. These features could confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-16-15-19(24-29-16)23-20(26)17-7-11-25(12-8-17)21(27)22(9-13-28-14-10-22)18-5-3-2-4-6-18/h2-6,15,17H,7-14H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSILTQRASXBQQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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